![molecular formula C8H8 B14246580 5-Methylbicyclo[4.1.0]hepta-2,4,6-triene CAS No. 420848-33-5](/img/structure/B14246580.png)
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic hydrocarbon. It is a derivative of bicyclo[4.1.0]hepta-2,4,6-triene, which is known for its unique structure and reactivity. The compound features a cyclopropane ring fused to a cycloheptatriene ring, with a methyl group attached to the cyclopropane ring. This structure imparts significant ring strain, making the compound highly reactive and of interest in various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbicyclo[4.1.0]hepta-2,4,6-triene typically involves the cycloisomerization of 1,6-enynes. Transition metal catalysts such as platinum (II) and gold (I) are commonly used to facilitate this transformation . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing the catalyst loading, reaction time, and purification processes to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene undergoes a variety of chemical reactions due to its strained structure. These include:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic or monocyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce less strained hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene has several applications in scientific research:
Chemistry: The compound is used as a model system to study ring strain and reactivity.
Biology and Medicine: While specific biological applications are limited, derivatives of the compound could potentially be explored for their biological activity.
Industry: The compound’s reactivity makes it a useful intermediate in the synthesis of more complex molecules, which could have applications in materials science and pharmaceuticals.
作用机制
The mechanism by which 5-Methylbicyclo[4.1.0]hepta-2,4,6-triene exerts its effects is primarily through its high ring strain, which makes it highly reactive. The compound can undergo various rearrangements and reactions that release this strain, leading to the formation of more stable products. Molecular targets and pathways involved in these reactions include the activation of the cyclopropane ring and the formation of new bonds through cycloaddition or ring-opening reactions .
相似化合物的比较
Similar Compounds
Bicyclo[4.1.0]hepta-2,4,6-triene: The parent compound without the methyl group.
1,5-Difluorobicyclo[4.1.0]hepta-2,4,6-triene: A fluorinated derivative that is more stable due to the electron-withdrawing effects of fluorine.
Bicyclo[3.2.2]nonadienes: Compounds with a similar bicyclic structure but different ring sizes and substitution patterns.
Uniqueness
5-Methylbicyclo[4.1.0]hepta-2,4,6-triene is unique due to the presence of the methyl group, which influences its reactivity and stability. The methyl group can participate in various substitution reactions, providing a handle for further functionalization. Additionally, the compound’s high ring strain makes it a valuable model for studying the effects of strain on chemical reactivity.
属性
CAS 编号 |
420848-33-5 |
|---|---|
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
IUPAC 名称 |
2-methylbicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C8H8/c1-6-3-2-4-7-5-8(6)7/h2-5,7H,1H3 |
InChI 键 |
VHCZEIKVGKQIPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2C1=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


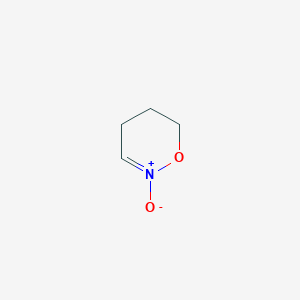
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
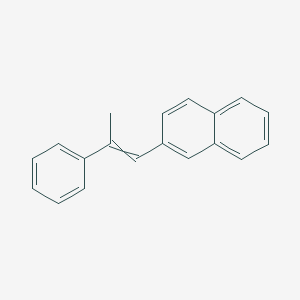
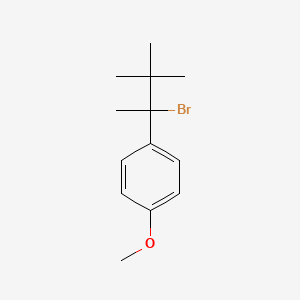
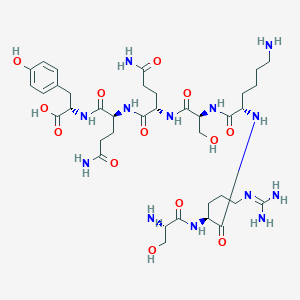
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
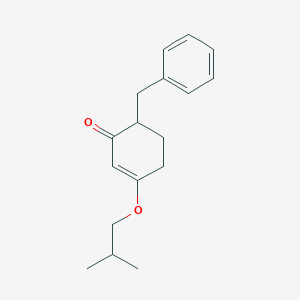
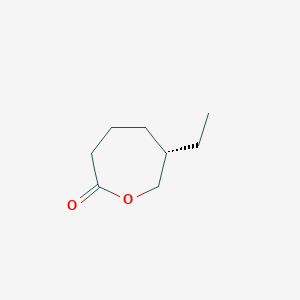
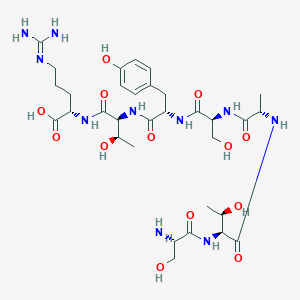
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
